molecular formula C7H9ClN2 B3079136 1-(6-Chloropyridin-2-YL)ethanamine CAS No. 1060811-97-3

1-(6-Chloropyridin-2-YL)ethanamine

Cat. No. B3079136
CAS RN: 1060811-97-3
M. Wt: 156.61 g/mol
InChI Key: BKQIIQHHFWJFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridin-2-YL)ethanamine is a chemical compound with the CAS Number: 1060811-97-3 . It has a molecular weight of 156.61 and its IUPAC name is 1-(6-chloro-2-pyridinyl)ethanamine . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

1-(6-Chloropyridin-2-YL)ethanamine has been studied for its role in DNA binding and cytotoxicity. In a study involving Cu(II) complexes with tridentate ligands, including variants of this compound, researchers found that these complexes show good DNA binding propensity. These complexes caused minor structural changes to calf thymus DNA, indicating groove and/or surface binding. They also demonstrated low toxicity for different cancer cell lines, with IC50 values between 37 and 156 μM (Kumar et al., 2012).

Catalytic Activity in Polymerization

This compound has been used in the synthesis of zinc complexes bearing N,N′-bidentate entiopure ligands. These complexes exhibited high catalytic activity in the ring-opening polymerization of rac-lactide, indicating the compound's potential utility in polymer science (Nayab et al., 2012).

Corrosion Inhibition Properties

Another application is in the field of corrosion inhibition. Cadmium(II) Schiff base complexes with ligands including this compound showed properties of corrosion inhibition on mild steel. This observation bridges nuclearity-driven coordination inorganic chemistry with materials and corrosion engineering (Das et al., 2017).

Studies in Transfer Hydrogenation

The compound also plays a role in studies involving transfer hydrogenation of ketones. Chiral synthons of this compound were used to synthesize dinuclear complexes that displayed moderate catalytic activities in asymmetric transfer hydrogenation of ketones (Kumah et al., 2019).

Ethylene Reactivity and Oligomerization Studies

In ethylene oligomerization studies, nickel(II) complexes chelated by (amino)pyridine ligands including this compound analogs showed active ethylene oligomerization catalysts. These complexes produced mostly ethylene dimers in addition to trimers and tetramers (Nyamato et al., 2016).

Safety and Hazards

The safety information for 1-(6-Chloropyridin-2-YL)ethanamine indicates that it is potentially hazardous. The GHS pictograms indicate a signal word of “Warning” with hazard statements H315-H319-H335 . These statements suggest that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(6-chloropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQIIQHHFWJFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279120
Record name 6-Chloro-α-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060811-97-3
Record name 6-Chloro-α-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060811-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-α-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridin-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridin-2-YL)ethanamine
Reactant of Route 3
1-(6-Chloropyridin-2-YL)ethanamine
Reactant of Route 4
Reactant of Route 4
1-(6-Chloropyridin-2-YL)ethanamine
Reactant of Route 5
1-(6-Chloropyridin-2-YL)ethanamine
Reactant of Route 6
1-(6-Chloropyridin-2-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.